1-Bromo-2,3-difluorobenzene

Catalog No.
S671734
CAS No.
38573-88-5
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-difluorobenzene

CAS Number

38573-88-5

Product Name

1-Bromo-2,3-difluorobenzene

IUPAC Name

1-bromo-2,3-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

RKWWASUTWAFKHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)F

Synthesis:

1-Bromo-2,3-difluorobenzene is an aromatic organic compound with the chemical formula C6H3BrF2. It is a valuable intermediate in the synthesis of various functional molecules used in scientific research. One reported method for its synthesis involves the palladium-catalyzed bromination of 1,2-difluorobenzene with N-bromosuccinimide (NBS) []. This method offers good yields and is compatible with various functional groups, making it a versatile approach for researchers.

Applications in Medicinal Chemistry:

1-Bromo-2,3-difluorobenzene has been explored as a building block in the synthesis of novel drug candidates. Notably, it was used as a precursor in the development of BMS-846372, a potent and orally active antagonist of the Calcitonin gene-related peptide (CGRP) receptor []. CGRP is a neuropeptide involved in pain signaling, and its antagonists are being investigated for the treatment of various pain conditions.

Other Potential Applications:

Beyond medicinal chemistry, 1-Bromo-2,3-difluorobenzene may hold potential for applications in other areas of scientific research. Its unique combination of functional groups (bromo and difluoro) could be valuable in the design of materials with specific properties, such as:

  • Liquid crystals: The introduction of fluorine atoms can influence the liquid crystalline behavior of aromatic compounds [].
  • Functional polymers: The bromo group can serve as a reactive handle for further functionalization, allowing for the creation of polymers with tailored properties [].

1-Bromo-2,3-difluorobenzene is an aromatic organic molecule belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position and fluorine atoms at the second and third positions.

This specific compound is not naturally occurring and is synthesized in laboratories for research purposes. Due to the presence of both electron-withdrawing fluorine atoms and a heavier bromine atom, 1-Bromo-2,3-difluorobenzene serves as a valuable intermediate in organic synthesis, particularly for the preparation of other fluorinated aromatic compounds (1: ).


Molecular Structure Analysis

1-Bromo-2,3-difluorobenzene has a six-membered carbon ring with alternating single and double bonds characteristic of aromatic compounds. The bromine atom is attached to the first carbon atom of the ring, while the fluorine atoms are positioned at the second and third carbon atoms.

Here are some key features of its structure:

  • Aromatic ring: The presence of a conjugated system of double bonds delocalizes electrons across the ring, granting it aromatic character and stability.
  • Electron-withdrawing substituents: Both bromine and fluorine atoms are electron-withdrawing, meaning they pull electron density away from the ring. This can affect the reactivity of the molecule, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.
  • Ortho- and meta- directing effect: The electron-withdrawing nature of the substituents also influences the position of further substitutions on the ring. Bromine exhibits a weak ortho- and meta- directing effect, meaning it slightly favors attaching new groups at the adjacent (ortho) or alternate (meta) positions relative to itself.

Chemical Reactions Analysis

1-Bromo-2,3-difluorobenzene is primarily used as a starting material for the synthesis of other fluorinated aromatic compounds. Some relevant reactions include:

  • Nucleophilic aromatic substitution (S_NAr)

    This reaction involves replacing the bromine atom with another nucleophile (Nu) under appropriate conditions. The electron-withdrawing effect of the fluorine atoms activates the ring towards nucleophilic attack, particularly at the ortho and meta positions (2: ).

    • Balanced chemical equation (example):

      C6H3BrF2 (1-Bromo-2,3-difluorobenzene) + NH3 (Ammonia) -> C6H3F2NH2 (2-Fluoro-3-aminobenzene) + HBr (Hydrogen bromide)

  • Suzuki-Miyaura coupling

    This palladium-catalyzed reaction allows for the introduction of various functional groups (R) onto the aromatic ring by coupling it with an organoboron compound (R-Bpin) (3: ).

    • Balanced chemical equation (general):

      C6H3BrF2 (1-Bromo-2,3-difluorobenzene) + R-Bpin + Pd(0) catalyst -> C6H3F2R (Fluorinated aromatic compound with new functional group R) + HBr


Physical And Chemical Properties Analysis

  • Physical state: Liquid at room temperature (20°C) (1: )
  • Melting point: Data not readily available.
  • Boiling point: Data not readily available.
  • Solubility: Presumed to be slightly soluble in organic solvents like dichloromethane, chloroform, and benzene due to its aromatic character.
  • Stability: Stable under normal storage conditions.
  • Safety information: Limited data available. Handle with care following common laboratory safety protocols for organic solvents. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Hazards: Presumed to be flammable and may irritate skin and eyes.
  • Further information: Refer to safety data sheets (SDS) from chemical suppliers for detailed safety information ([1](

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-2,3-difluorobenzene

Dates

Modify: 2023-08-15

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